![molecular formula C15H20N2O B12574462 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine CAS No. 192318-05-1](/img/structure/B12574462.png)
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexylmethylamine with a suitable pyridine derivative in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their applications in medicinal chemistry.
Oxazole Derivatives: Compounds containing the oxazole ring are widely studied for their biological activities.
Pyridine Derivatives: Pyridine-based compounds are common in organic synthesis and drug development.
Uniqueness
2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is unique due to the combination of the oxazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
192318-05-1 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
244.33 g/mol |
IUPAC名 |
(4S)-4-(cyclohexylmethyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H20N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h4-5,8-9,12-13H,1-3,6-7,10-11H2/t13-/m0/s1 |
InChIキー |
YPFYPRJDLNEUGB-ZDUSSCGKSA-N |
異性体SMILES |
C1CCC(CC1)C[C@H]2COC(=N2)C3=CC=CC=N3 |
正規SMILES |
C1CCC(CC1)CC2COC(=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


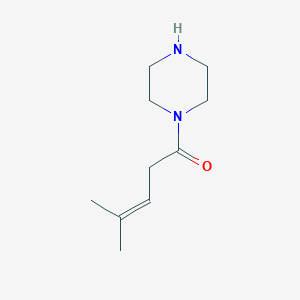
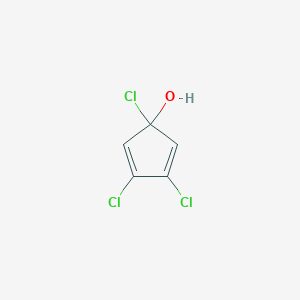
![4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]](/img/structure/B12574394.png)
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
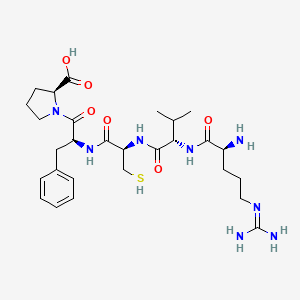
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
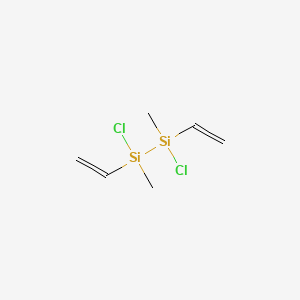
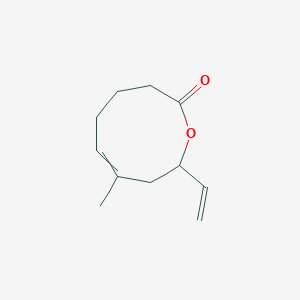
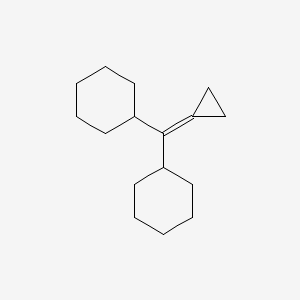
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
